4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide
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Overview
Description
4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide is an organic compound with a complex structure that includes a phenylacetamide core, a hydroxy group, and a benzyl(isopropyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenylacetamide core: This can be achieved by reacting phenylacetic acid with an appropriate amine under acidic conditions to form the amide bond.
Introduction of the hydroxy group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the benzyl(isopropyl)amino group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with benzyl(isopropyl)amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde: Related to bisoprolol fumarate and metoprolol succinate.
Uniqueness
4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85650-48-2 |
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Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[4-[3-[benzyl(propan-2-yl)amino]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H28N2O3/c1-16(2)23(13-18-6-4-3-5-7-18)14-19(24)15-26-20-10-8-17(9-11-20)12-21(22)25/h3-11,16,19,24H,12-15H2,1-2H3,(H2,22,25) |
InChI Key |
CLOYEMVSCVWBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC(COC2=CC=C(C=C2)CC(=O)N)O |
Origin of Product |
United States |
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